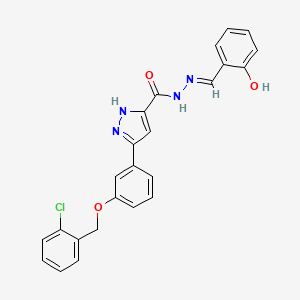
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium” is a complex organometallic compound It is composed of multiple functional groups and elements, including phosphane, xanthene, methanesulfonic acid, N-methyl-2-phenylaniline, and palladium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:
Formation of the xanthene derivative: This step involves the reaction of 9,9-dimethylxanthene with diphenylphosphane under controlled conditions.
Introduction of the methanesulfonic acid group: Methanesulfonic acid is introduced through a sulfonation reaction.
Addition of N-methyl-2-phenylaniline: This step involves the reaction of N-methyl-2-phenylaniline with the intermediate compound.
Complexation with palladium: The final step involves the coordination of palladium with the prepared ligand.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides.
Reduction: The palladium center can participate in reduction reactions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology
In biological research, it may be used to study the interactions of organometallic compounds with biological molecules.
Medicine
Industry
In industry, this compound can be used in the synthesis of fine chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of this compound involves the coordination of palladium with the ligand, which facilitates various catalytic processes. The molecular targets and pathways depend on the specific application, such as catalysis or drug development.
相似化合物的比较
Similar Compounds
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane: A similar compound without the methanesulfonic acid and N-methyl-2-phenylaniline groups.
Methanesulfonic acid derivatives: Compounds with similar sulfonic acid groups.
N-methyl-2-phenylaniline derivatives: Compounds with similar aniline structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the presence of palladium, which imparts specific catalytic properties and reactivity.
属性
分子式 |
C53H48NO4P2PdS- |
|---|---|
分子量 |
963.4 g/mol |
IUPAC 名称 |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C39H32OP2.C13H12N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI 键 |
KOUUDADHMRDHLK-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12058382.png)
![sodium;[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B12058395.png)







![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)
![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)


![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)
